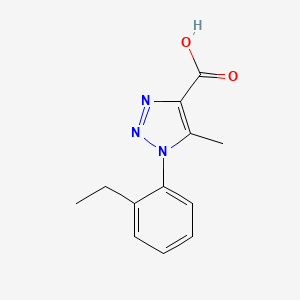

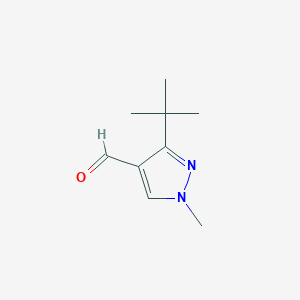

tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl groups in the presence of other reagents. For instance, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Another study describes a versatile strategy for the synthesis of sequence-defined peptoids with side-chain and backbone diversity via amino acid building blocks .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a dihydroisoquinoline ring, a carboxylate group attached to the 2-position of the ring, and a tert-butyl group attached to the carboxylate. The 6-position of the ring is likely substituted with an aminomethyl group .科学的研究の応用

Chemistry and Synthesis

Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as BBDI, is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base. The reactions with BBDI proceed chemoselectively under mild conditions, offering high yield (Saito et al., 2006). Furthermore, BBDI has been identified as an effective tool for tert-butoxycarbonylation of various substrates, providing an alternative to traditional methods that require more complex conditions (Ouchi et al., 2002).

Application in Natural Product Synthesis

One significant application of BBDI is in the synthesis of marine drugs and natural products. For instance, it has been used in the synthesis of 4H-Chromene-2-carboxylic acid derivatives, which are instrumental in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Organic Chemistry and Catalysis

In organic chemistry, BBDI plays a role in various synthetic pathways. For example, it has been utilized in the formation of isoquinoline heterocycles through a novel annulation method, demonstrating its versatility in creating complex molecular structures (Li & Yang, 2005). Additionally, BBDI has been involved in the synthesis and chemical transformations of other compounds like tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, highlighting its broad applicability in organic synthesis (Moskalenko & Boev, 2014).

特性

IUPAC Name |

tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXOYJWWLHSIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676963 |

Source

|

| Record name | tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

CAS RN |

1196154-55-8 |

Source

|

| Record name | tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)

![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)